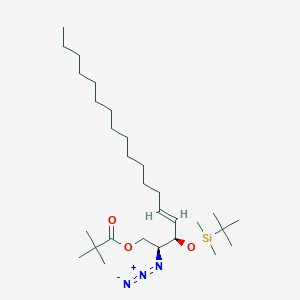

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine

Descripción general

Descripción

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic compound that belongs to the class of sphingosine derivatives Sphingosine is a type of lipid that plays a crucial role in cellular signaling and membrane structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, the tert-butyldimethylsilyl group, and the pivaloyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source.

Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Pivaloylation: The pivaloyl group can be introduced using pivaloyl chloride (Piv-Cl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Protein Kinase C Inhibition

- This compound has been identified as a potent inhibitor of Protein Kinase C (PKC), which plays a critical role in various cellular processes including growth, differentiation, and apoptosis. Inhibition of PKC can be significant in cancer research and treatment strategies aimed at controlling cell proliferation .

-

Sphingolipid Metabolism Studies

- As a sphingosine analog, (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is utilized in the study of sphingolipid metabolism. Sphingolipids are essential components of cell membranes and are involved in signaling pathways. Research indicates that modifications to sphingosine can impact cellular signaling and lipid metabolism .

-

Glucosylceramide Synthase Inhibition

- The compound has been investigated for its potential to inhibit glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition is relevant for conditions such as Gaucher's disease where glucosylceramide accumulation occurs. Studies have shown that derivatives of this compound can effectively reduce glucosylceramide levels in cellular models .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Kinase C Inhibition | Inhibits PKC activity, affecting cell growth and differentiation | Significant reduction in PKC activity observed |

| Sphingolipid Metabolism | Modulates sphingolipid pathways | Alters signaling pathways related to cell survival |

| Glucosylceramide Synthase Inhibition | Reduces levels of glucosylceramide in cells | Effective inhibition demonstrated in vitro |

Case Studies

-

Inhibition of Protein Kinase C

- A study conducted on cancer cell lines demonstrated that treatment with this compound led to a marked decrease in PKC activity, correlating with reduced cell proliferation rates. This suggests its potential as a therapeutic agent in cancer treatment.

-

Impact on Sphingolipid Signaling

- Research involving the application of this compound revealed alterations in sphingolipid signaling pathways that regulate apoptosis and cell survival. The findings indicate that manipulating sphingosine derivatives can provide insights into therapeutic strategies for diseases linked to sphingolipid dysregulation.

-

Therapeutic Potential in Lysosomal Storage Disorders

- Investigations into glucosylceramide synthase inhibition highlighted the potential of this compound as a candidate for treating lysosomal storage disorders. The compound effectively reduced glucosylceramide accumulation in cellular models mimicking Gaucher's disease.

Mecanismo De Acción

The mechanism of action of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The sphingosine backbone plays a role in modulating cellular signaling pathways, particularly those related to cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Sphingosine: The parent compound, which lacks the azido, tert-butyldimethylsilyl, and pivaloyl groups.

N-Acylsphingosine: A derivative with an acyl group attached to the amino group of sphingosine.

Sphingosine-1-phosphate: A phosphorylated derivative involved in cellular signaling.

Uniqueness

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is unique due to the presence of the azido group, which allows for bioorthogonal reactions, and the tert-butyldimethylsilyl and pivaloyl groups, which provide stability and protection during chemical transformations. These features make it a valuable tool in synthetic chemistry and biomedical research.

Actividad Biológica

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine is a synthetic sphingolipid that has garnered interest in biological research due to its unique structural properties and potential applications in cell signaling and therapeutic development. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C24H49N3O2Si

- Molecular Weight : 439.75 g/mol

- CAS Number : 114299-64-8

- Structure : The compound features an azido group at the 2-position and a tert-butyldimethylsilyl protecting group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a sphingolipid analog. Sphingolipids are crucial components of cell membranes and play significant roles in cell signaling pathways. This compound is known to activate various cellular responses by modulating sphingolipid metabolism.

Key Mechanisms:

- Cell Signaling Modulation : It may influence pathways involving sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation, migration, and survival.

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in specific cancer cell lines by altering sphingolipid metabolism.

- Inflammatory Response Regulation : It has been observed to modulate inflammatory responses in various cellular models.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Case Studies:

-

Cancer Cell Line Studies :

- Research demonstrated that this compound effectively induced apoptosis in human breast cancer cells through S1P pathway modulation. This suggests its utility as a pro-apoptotic agent in cancer therapy.

- In another study involving prostate cancer cells, the compound was shown to inhibit cell proliferation by disrupting sphingolipid signaling pathways.

-

Inflammation Models :

- In murine models of inflammation, this compound reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The modulation of macrophage activation states was particularly noted.

Table 1: Summary of Biological Activities

Table 2: Research Findings Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro assays | Induced apoptosis via S1P modulation |

| Inflammation Models | Murine models | Reduced cytokine levels |

Propiedades

IUPAC Name |

[(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3/b23-22+/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUOSUDIKSYZMW-AMGHMTOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105691 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114275-42-2 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114275-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.